![molecular formula C19H31N3OS B2900781 N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide CAS No. 1428365-47-2](/img/structure/B2900781.png)
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent.
Mechanism of Action
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By blocking BTK activity, N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide prevents the activation and proliferation of cancer cells. Additionally, N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has been found to inhibit other signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and NF-κB pathways.
Biochemical and physiological effects:
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has been well-tolerated and shown to have minimal toxicity. However, further studies are needed to determine the safety and efficacy of N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide in humans.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has also been found to be effective against cancer cells that are resistant to other BTK inhibitors. However, one limitation of N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide is its relatively low potency compared to other BTK inhibitors. Additionally, further studies are needed to optimize the dosing and administration of N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide.
Future Directions
Future research on N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide should focus on optimizing its efficacy and safety in humans. This includes determining the optimal dosing and administration schedule, as well as identifying potential biomarkers that can predict response to treatment. Additionally, N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide may have potential applications in other diseases beyond cancer, such as autoimmune disorders and inflammatory diseases. Further studies are needed to explore these potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide involves a multi-step process that begins with the reaction of 4-tert-butylphenylhydrazine with 2-chloroacetyl chloride to form an intermediate product. This intermediate is then reacted with 2-aminothiazole to form the final product, N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide. The purity of the compound is confirmed using various analytical techniques such as high-performance liquid chromatography and mass spectrometry.
Scientific Research Applications
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-19(2,3)15-7-9-16(10-8-15)20-18(23)22-11-6-12-24-14-17(22)13-21(4)5/h7-10,17H,6,11-14H2,1-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNNQRWNFOAJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCSCC2CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide |
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